4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol

Catalog No.
S14172937
CAS No.
M.F
C10H23NO2
M. Wt
189.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-...

Product Name

4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol

IUPAC Name

4-(aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

InChI

InChI=1S/C10H23NO2/c1-5-9(3,7-11)10(12,6-2)8-13-4/h12H,5-8,11H2,1-4H3

InChI Key

COFKTKYMYKPZPG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(CC)(COC)O

4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol is a complex organic compound characterized by its unique structure, which includes an amine group, a methoxymethyl group, and a tertiary alcohol. Its molecular formula is C11H23NO2C_{11}H_{23}NO_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound belongs to a class of beta-amino alcohols that have garnered interest in medicinal chemistry due to their potential therapeutic applications.

Typical of alcohols and amines:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Alkylation: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of alkyl groups.
  • Dehydration: Under acidic conditions, the alcohol can lose water to form alkenes.
  • Oxidation: The primary alcohol can be oxidized to aldehydes or further to carboxylic acids.

These reactions are significant for modifying the compound for specific applications in pharmaceuticals and materials science.

Research indicates that 4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol exhibits biological activity that may be relevant for therapeutic use. Its structural features suggest potential interactions with biological targets such as receptors or enzymes involved in neurological pathways. Compounds of similar structures have been studied for their roles in modulating neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and calcium channels .

The synthesis of 4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol typically involves multi-step organic reactions:

  • Starting Materials: The synthesis often begins with commercially available precursors such as 4-methylhexan-3-ol.
  • Formation of Methoxymethyl Group: This may involve the reaction of the alcohol with formaldehyde in the presence of a suitable catalyst.
  • Aminomethylation: The introduction of the aminomethyl group can be achieved through reductive amination or by direct alkylation of an amine.
  • Purification: The final product is purified using techniques such as chromatography.

These methods allow for the efficient production of the compound while maintaining high yields and purity.

The applications of 4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol are diverse:

  • Pharmaceuticals: Due to its potential biological activity, this compound may be explored as a lead structure for developing new drugs targeting neurological disorders.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and fine chemicals.
  • Materials Science: Its unique properties may allow for incorporation into polymers or resins, enhancing material characteristics.

Interaction studies involving 4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol focus on its binding affinity to various biological targets. Preliminary studies suggest that compounds with similar structures may interact with calcium channels and neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability . Further research is needed to elucidate the specific interactions and mechanisms at play.

Several compounds share structural features with 4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol, making them relevant for comparison:

Compound NameStructure CharacteristicsUnique Features
4-Methylhexan-3-olContains an alcohol functional groupSimple structure; commonly used as a solvent
1-Aminopropan-2-olContains an amine and hydroxyl groupSmaller size; different functional group position
3-Aminobutan-2-olSimilar amine and alcohol functionalitiesShorter carbon chain; different reactivity
4-Aminophenyl etherAromatic structure with an amino groupExhibits different biological activities

Uniqueness

The uniqueness of 4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol lies in its specific combination of functional groups that enable diverse reactivity patterns and potential biological interactions not found in simpler analogs. Its complex structure allows it to serve as both a pharmaceutical agent and a chemical intermediate effectively.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

189.172878976 g/mol

Monoisotopic Mass

189.172878976 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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